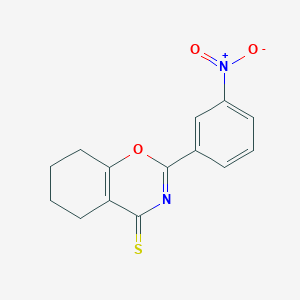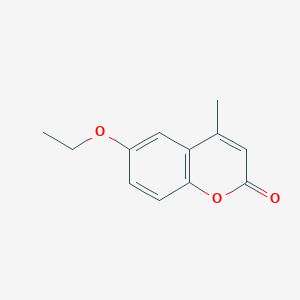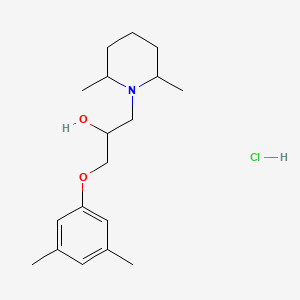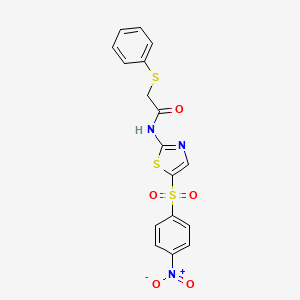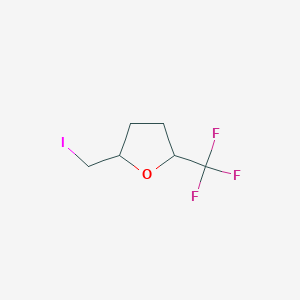
2-(Iodomethyl)-5-(trifluoromethyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-5-(trifluoromethyl)oxolane is an organic compound characterized by the presence of an iodomethyl group and a trifluoromethyl group attached to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as Umemoto’s reagents, which facilitate the direct introduction of the trifluoromethyl group into organic compounds .
Industrial Production Methods
Industrial production of 2-(Iodomethyl)-5-(trifluoromethyl)oxolane may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal-catalyzed reactions and other efficient synthetic strategies can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-5-(trifluoromethyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The iodomethyl group can participate in substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with different oxidation states, while substitution reactions can produce a variety of substituted oxolanes .
Scientific Research Applications
2-(Iodomethyl)-5-(trifluoromethyl)oxolane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-5-(trifluoromethyl)oxolane involves its interaction with molecular targets through various pathways. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its reactivity in chemical reactions. The iodomethyl group can participate in radical or nucleophilic substitution reactions, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoromethanesulfonic acid trifluoromethyl ester
- 2,2,2-Trifluoroethanethioic acid S-(trifluoromethyl) ester
- 2,2,2-Trifluoroacetic acid (fluorocarbonyl)-sulfuryl ester
Uniqueness
2-(Iodomethyl)-5-(trifluoromethyl)oxolane is unique due to the presence of both iodomethyl and trifluoromethyl groups on the oxolane ring. This combination of functional groups imparts distinct reactivity and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(iodomethyl)-5-(trifluoromethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3IO/c7-6(8,9)5-2-1-4(3-10)11-5/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMEZTVDNPKFRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CI)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126177-81-7 |
Source


|
| Record name | 2-(iodomethyl)-5-(trifluoromethyl)oxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(thiophen-2-yl)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2873302.png)
![methyl 3-{8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}propanoate](/img/structure/B2873304.png)
![2-[(4-{[(3,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-acetamidophenyl)acetamide](/img/structure/B2873308.png)
![tert-butyl N-[(1R)-1-[4-(aminomethyl)phenyl]ethyl]carbamate](/img/structure/B2873310.png)
![3,4,5-TRIMETHOXY-N-{NAPHTHO[1,2-D][1,3]THIAZOL-2-YL}BENZAMIDE](/img/structure/B2873311.png)
![N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)
![1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2873314.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)
